

Protocol for the Purification of Monomethyl Adipate by Distillation

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Compound of Interest

Compound Name: Monomethyl adipate

Cat. No.: B1677414

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Application Note

This document provides a detailed protocol for the purification of **monomethyl adipate** via fractional vacuum distillation. This method is suitable for researchers, scientists, and drug development professionals who require high-purity **monomethyl adipate**, a valuable intermediate in various chemical syntheses. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for separating **monomethyl adipate** from common impurities such as unreacted adipic acid, dimethyl adipate, and residual solvents.

Monomethyl adipate is typically synthesized through the esterification of adipic acid with methanol. The resulting crude product mixture often contains the desired **monomethyl adipate** along with unreacted starting materials and the diester byproduct. Fractional vacuum distillation is an effective purification technique due to the significant differences in the boiling points of these components under reduced pressure. Adipic acid is solid at room temperature and has a very high boiling point, while dimethyl adipate is more volatile than **monomethyl adipate**. This protocol leverages these properties to achieve efficient separation and yield a purified product.

Key Experimental Data

A summary of the relevant physical properties for the components typically found in a crude **monomethyl adipate** mixture is provided below. This data is crucial for determining the optimal parameters for fractional vacuum distillation.

Compound	Molecular Weight (g/mol)	Boiling Point (°C) at Atmospheric Pressure (760 mmHg)	Boiling Point (°C) at Reduced Pressure	Melting Point (°C)
Monomethyl Adipate	160.17	-	162 °C at 10 mmHg[1][2]	7-9[2][3]
Adipic Acid	146.14	337.5[3][4]	205.5 °C at 10 mmHg[4]	151-154[5]
Dimethyl Adipate	174.20	215 - 225	109-110 °C at 14 mmHg[1][6][7]	8[7][8]
Toluene (example solvent)	92.14	110.6	22 °C at 10 mmHg	-95

Experimental Protocol: Fractional Vacuum Distillation of Monomethyl Adipate

This protocol describes the purification of crude **monomethyl adipate** on a laboratory scale.

1. Materials and Equipment:

- Reagents:
 - Crude **monomethyl adipate**
- Glassware and Equipment:
 - Round-bottom flask (distilling flask)
 - Vigreux column (or other fractional distillation column)
 - Distillation head (still head) with a thermometer adapter
 - Thermometer (-10 to 200 °C range)

- Liebig condenser
- Vacuum adapter (receiver adapter)
- Multiple receiving flasks (round-bottom flasks)
- Heating mantle with a stirrer
- Magnetic stir bar
- Vacuum pump (capable of reaching at least 10 mmHg)
- Manometer (for monitoring pressure)
- Cold trap (optional, but recommended to protect the vacuum pump)
- Clamps and stands to secure the apparatus
- Glass wool or aluminum foil for insulation
- Vacuum grease

2. Pre-Distillation Setup:

- Inspect Glassware: Carefully inspect all glassware for any cracks or defects that could lead to implosion under vacuum.
- Assemble the Apparatus:
 - Place a magnetic stir bar in the distilling flask.
 - Add the crude **monomethyl adipate** to the distilling flask. Do not fill the flask more than two-thirds full.
 - Connect the Vigreux column to the distilling flask.
 - Place the distillation head on top of the Vigreux column.

- Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.
- Attach the Liebig condenser to the side arm of the distillation head and secure it with clamps. Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
- Connect the vacuum adapter to the end of the condenser.
- Place a receiving flask at the outlet of the vacuum adapter.
- Use vacuum grease to lightly coat all ground glass joints to ensure a good seal.
- Connect the vacuum adapter to a cold trap (if used) and then to the vacuum pump using thick-walled vacuum tubing.
- Connect a manometer to the system to monitor the pressure.
- Secure the entire apparatus using clamps and stands.
- Place the distilling flask in a heating mantle resting on a lab jack. This allows for easy removal of the heat source.

3. Distillation Procedure:

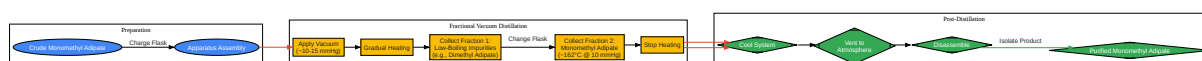
- Start the Vacuum: Turn on the vacuum pump and allow the system to evacuate. The pressure should drop to approximately 10-15 mmHg. Check for any leaks if the desired pressure is not achieved.
- Begin Stirring: Turn on the magnetic stirrer to ensure smooth boiling.
- Apply Heat: Gradually heat the distilling flask using the heating mantle.
- Collect the First Fraction (Low-Boiling Impurities):
 - Observe the temperature on the thermometer. Any residual solvent (e.g., toluene) and the more volatile dimethyl adipate will begin to distill first.

- The boiling point of dimethyl adipate is approximately 109-110 °C at 14 mmHg.^{[1][6][7]} At 10 mmHg, the boiling point will be slightly lower.
- Collect this first fraction in the initial receiving flask. The temperature should remain relatively constant during the distillation of this fraction.
- Change Receiving Flasks: Once the temperature begins to rise after the first fraction has been collected, or if the distillation rate slows significantly, change the receiving flask to collect the intermediate fraction.
- Collect the Main Fraction (**Monomethyl Adipate**):
 - Increase the heat gently. The temperature should rise and then stabilize at the boiling point of **monomethyl adipate** at the system's pressure (approximately 162 °C at 10 mmHg).^{[1][2]}
 - Collect the purified **monomethyl adipate** in a clean receiving flask. The distillation should proceed at a steady rate of 1-2 drops per second.
 - If necessary, insulate the Vigreux column and distillation head with glass wool or aluminum foil to maintain a proper temperature gradient.
- Collect the Final Fraction (High-Boiling Impurities):
 - After the majority of the **monomethyl adipate** has distilled, the temperature may start to rise again, indicating the presence of higher-boiling impurities like adipic acid (boiling point at 10 mmHg is 205.5 °C).^[4]
 - Stop the distillation before these impurities distill over to ensure the purity of the main fraction.
- Shutdown Procedure:
 - Lower and turn off the heating mantle.
 - Allow the system to cool to room temperature.
 - Slowly and carefully vent the system to atmospheric pressure.

- Turn off the vacuum pump.
- Disassemble the apparatus.

Visualizations

Experimental Workflow Diagram:



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Caption: Workflow for the purification of **monomethyl adipate** by fractional vacuum distillation.

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